molecular formula C15H11N3O4S B5101244 2-imino-5-{[5-(2-methyl-4-nitrophenyl)-2-furyl]methylene}-1,3-thiazolidin-4-one

2-imino-5-{[5-(2-methyl-4-nitrophenyl)-2-furyl]methylene}-1,3-thiazolidin-4-one

Cat. No. B5101244
M. Wt: 329.3 g/mol
InChI Key: FBTHOKQEJCCDDS-QPEQYQDCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-imino-5-{[5-(2-methyl-4-nitrophenyl)-2-furyl]methylene}-1,3-thiazolidin-4-one is a synthetic compound that belongs to the thiazolidinone family. It has been extensively studied for its potential applications in medicinal chemistry due to its unique chemical structure and biological properties.

Mechanism of Action

The mechanism of action of 2-imino-5-{[5-(2-methyl-4-nitrophenyl)-2-furyl]methylene}-1,3-thiazolidin-4-one is not fully understood. However, it is believed to exert its biological effects by inhibiting various enzymes and signaling pathways in the body. The compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is involved in the inflammatory response. It has also been shown to inhibit the activity of histone deacetylases (HDACs), which are involved in regulating gene expression.
Biochemical and Physiological Effects:
2-imino-5-{[5-(2-methyl-4-nitrophenyl)-2-furyl]methylene}-1,3-thiazolidin-4-one has been shown to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. The compound has also been shown to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In addition, it has been shown to exhibit anti-bacterial and anti-fungal activities by disrupting the cell membrane of microorganisms.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-imino-5-{[5-(2-methyl-4-nitrophenyl)-2-furyl]methylene}-1,3-thiazolidin-4-one in lab experiments is its broad range of biological activities. The compound has been shown to exhibit anti-inflammatory, anti-cancer, anti-bacterial, and anti-fungal activities, which makes it a versatile compound for studying various biological processes. However, one of the limitations of using the compound in lab experiments is its potential toxicity. The compound has been shown to exhibit cytotoxicity at high concentrations, which may limit its use in certain experimental settings.

Future Directions

There are several future directions for research on 2-imino-5-{[5-(2-methyl-4-nitrophenyl)-2-furyl]methylene}-1,3-thiazolidin-4-one. One direction is to study the compound's potential as a therapeutic agent for the treatment of Alzheimer's disease, Parkinson's disease, and diabetes. Another direction is to study the compound's mechanism of action in more detail to better understand its biological effects. Additionally, future research could focus on optimizing the synthesis method to improve the yield and purity of the compound. Finally, research could focus on developing derivatives of the compound with improved biological activities and reduced toxicity.

Synthesis Methods

The synthesis of 2-imino-5-{[5-(2-methyl-4-nitrophenyl)-2-furyl]methylene}-1,3-thiazolidin-4-one is a multi-step process that involves the reaction of 2-aminothiophenol with ethyl acetoacetate to form 2-(1,3-thiazol-2-yl)acetonitrile. This intermediate is then reacted with 2-methyl-4-nitrobenzaldehyde to form the final product. The synthesis method has been optimized to improve the yield and purity of the compound.

Scientific Research Applications

2-imino-5-{[5-(2-methyl-4-nitrophenyl)-2-furyl]methylene}-1,3-thiazolidin-4-one has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit anti-inflammatory, anti-cancer, anti-bacterial, and anti-fungal activities. The compound has also been studied for its potential as a therapeutic agent for the treatment of Alzheimer's disease, Parkinson's disease, and diabetes.

properties

IUPAC Name

(5Z)-2-amino-5-[[5-(2-methyl-4-nitrophenyl)furan-2-yl]methylidene]-1,3-thiazol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11N3O4S/c1-8-6-9(18(20)21)2-4-11(8)12-5-3-10(22-12)7-13-14(19)17-15(16)23-13/h2-7H,1H3,(H2,16,17,19)/b13-7-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBTHOKQEJCCDDS-QPEQYQDCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)[N+](=O)[O-])C2=CC=C(O2)C=C3C(=O)N=C(S3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CC(=C1)[N+](=O)[O-])C2=CC=C(O2)/C=C\3/C(=O)N=C(S3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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